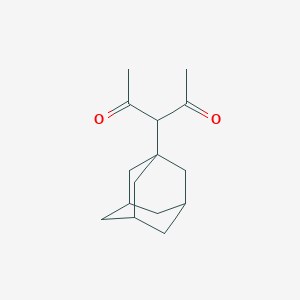
3-(1-Adamantyl)-2,4-pentanedione
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-(1-Adamantyl)-2,4-pentanedione involves anionic polymerization and subsequent reactions. For example, Kobayashi et al. (2009) detailed the synthesis of poly(ethylene-alt-1-vinyladamantane) through the anionic polymerization of 2-(1-adamantyl)-1,3-butadiene, demonstrating the versatility of adamantyl-based monomers in polymer synthesis (Kobayashi, Kataoka, & Ishizone, 2009).
Molecular Structure Analysis
The molecular structure of adamantyl-related compounds is crucial for understanding their chemical behavior. Moreno‐Mañas et al. (1987) utilized molecular mechanics calculations to predict the preferred conformations for derivatives of adamantyl-diketones, providing insights into the molecular geometry and dipole moments of these compounds (Moreno‐Mañas, Gonzalez, Jaime, Marquet, Hernández-Fuentes, Salom, & Bellanato, 1987).
Chemical Reactions and Properties
Adamantyl compounds participate in various chemical reactions, offering a pathway to synthesize novel materials. Takeuchi et al. (1985) described a facile synthesis route for homoadamantanediol, indicating the potential for creating bifunctional homoadamantane derivatives, which underscores the reactivity and versatility of adamantyl-based compounds (Takeuchi, Miyazaki, Kitagawa, & Okamoto, 1985).
Physical Properties Analysis
The physical properties of adamantyl compounds, such as solubility and thermal stability, are influenced by their molecular structure. The polymerization studies of adamantyl derivatives by Inomata et al. (2013) highlight the solubility and high thermal stability of poly(1,3-adamantane)s, showcasing the impact of molecular design on material properties (Inomata, Harada, Nakamura, Uehara, & Ishizone, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential for forming hydrogen bonds, are key to understanding the applications of adamantyl compounds. Sebastian et al. (2014) provided an analysis of 3-(adamantan-1-yl)-4-(prop-2-en-1-yl)-1H-1,2,4-triazole-5(4H)-thione, examining its molecular structure, hyperpolarizability, and NBO analysis, which are crucial for predicting the compound's behavior in chemical reactions and potential applications (Sebastian, Attia, Almutairi, El-Emam, Panicker, & Van Alsenoy, 2014).
Scientific Research Applications
Synthesis of Unsaturated Adamantane Derivatives
- Scientific Field : Organic Chemistry .
- Summary of Application : The synthesis of unsaturated adamantane derivatives is a promising line of research in adamantane chemistry . These compounds offer extensive opportunities for utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
- Methods of Application : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The synthesis methods involve various chemical and catalytic transformations .
- Results or Outcomes : The high reactivity of these compounds has led to the development of novel methods for their preparation and to the polymerization reactions .
Antimicrobial Activity of Adamantane Derivatives
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Adamantane derivatives have been studied for their antimicrobial properties . They have been tested for in vitro activities against a panel of Gram-positive and Gram-negative bacteria and the yeast-like pathogenic fungus Candida albicans .
- Methods of Application : The synthesis of these compounds involves the reaction of adamantane-1-carbohydrazide with heterocyclic aldehydes .
- Results or Outcomes : Some compounds showed good activity against the Gram-positive bacteria .
Direct Radical Functionalization
- Scientific Field : Organic & Biomolecular Chemistry .
- Summary of Application : Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .
- Methods of Application : This review discusses the wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) .
- Results or Outcomes : Recent advances in the area of selective C–H functionalization are highlighted with an emphasis on the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .
Synthesis of Novel Adamantyl and Homoadamantyl-substituted Compounds
- Scientific Field : Medicinal Chemistry .
- Summary of Application : Several new adamantyl and homoadamantyl-substituted -hydroxybutyric acids, analogues of the 2-(1-adamantyl)-3-hydroxybutyric acid, have been prepared .
- Methods of Application : The synthesis of these compounds involves selective reduction .
- Results or Outcomes : The synthesized compounds could potentially be used in various applications, although the specific results or outcomes are not detailed in the source .
Photocatalytic C–H Activation Methods
- Scientific Field : Organic & Biomolecular Chemistry .
- Summary of Application : Adamantane derivatives are being used in the development of photocatalytic C–H activation methods . This is a part of a broader research area focused on photochemical metal-catalyzed and organocatalysis strategies to accomplish classic organic reactions (H-atom transfer, cycloadditions) under mild conditions .
- Methods of Application : The research involves studying the H-atom abstracting species and their ability to activate the particularly strong C–H bonds that are characteristic of these caged hydrocarbons .
- Results or Outcomes : The insights gained from this research can be applied to the C–H functionalization of other substrate classes .
Synthesis of Adamantane Carboxylic Acid or Adamantyl Acetic Acid
- Scientific Field : Organic Chemistry .
- Summary of Application : Adamantane carboxylic acid or adamantyl acetic acid can be produced from vinyladamantane . This is a part of a broader research area focused on the synthesis of unsaturated adamantane derivatives .
- Methods of Application : The synthesis of these compounds involves stepwise synthesis methods .
- Results or Outcomes : The synthesized compounds could potentially be used in various applications, although the specific results or outcomes are not detailed in the source .
Safety And Hazards
Future Directions
Among the most important and promising lines of research in adamantane chemistry are those involving double-bonded adamantane derivatives . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .
properties
IUPAC Name |
3-(1-adamantyl)pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-9(16)14(10(2)17)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-14H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCOSPWVQKZONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)C12CC3CC(C1)CC(C3)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50342801 | |
| Record name | 3-(1-Adamantyl)-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Adamantyl)-2,4-pentanedione | |
CAS RN |
102402-84-6 | |
| Record name | 3-(1-Adamantyl)-2,4-pentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50342801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)
![1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B8436.png)
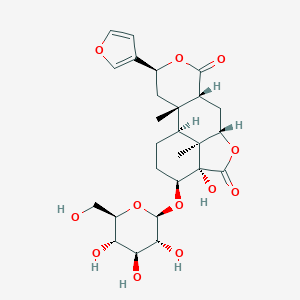
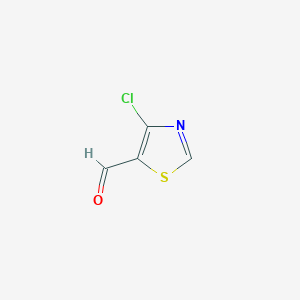
![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
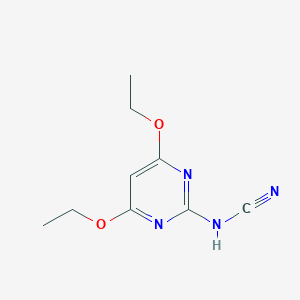
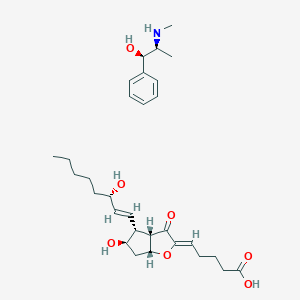
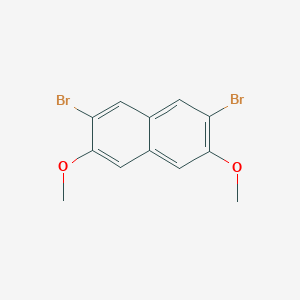
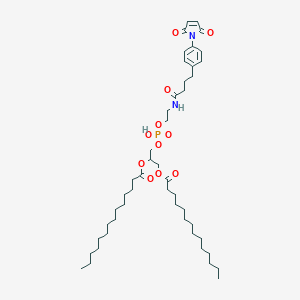
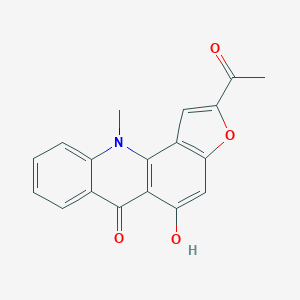
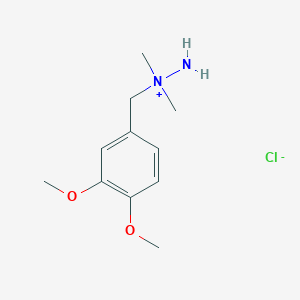
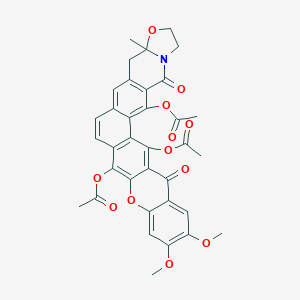

![Formamide, [14C]](/img/structure/B8465.png)